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molecular formula C7H3F3O3 B3114908 3,4,5-Trifluoro-2-hydroxybenzoic acid CAS No. 205533-30-8

3,4,5-Trifluoro-2-hydroxybenzoic acid

Cat. No. B3114908
M. Wt: 192.09 g/mol
InChI Key: OULDSJUFYGMOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166246

Procedure details

3.88 g (0.02 mole) of 2,3,4,5-tetrafluorobenzoic acid, 3.23 g (0.08 mole) of powdery 99% sodium hydroxide and 40 ml of 1,3-dimethyl-2-imidazolidinone were fed into a 200-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 3 hours to give rise to a reaction. Then, the same post-treatment as in Example 1 was conducted to obtain 1.14 g of 3,4,5-trifluorosalicylic acid. The isolated yield was 29.7% relative to the 2,3,4,5-tetrafluorobenzoic acid used.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-:14].[Na+]>CN1CCN(C)C1=O>[F:11][C:10]1[C:9]([F:12])=[C:8]([F:13])[CH:7]=[C:3]([C:4]([OH:6])=[O:5])[C:2]=1[OH:14] |f:1.2|

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN1C(N(CC1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a thermometer, a stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(C(=O)O)=CC(=C1F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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